molecular formula C13H19NO4S B2408065 4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione CAS No. 477858-22-3

4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione

Cat. No.: B2408065
CAS No.: 477858-22-3
M. Wt: 285.36
InChI Key: SOAYGVGBEYRRFQ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione is an organic compound that features a thiazinane ring substituted with a 3,4-dimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione typically involves the reaction of 3,4-dimethoxybenzyl chloride with a thiazinane derivative under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced thiazinane derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride or potassium carbonate in organic solvents like dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazinane derivatives.

    Substitution: Functionalized thiazinane derivatives with various substituents at the benzyl position.

Scientific Research Applications

4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzyl alcohol: A related compound with similar structural features but lacking the thiazinane ring.

    3,4-Dimethoxybenzaldehyde: Another related compound with an aldehyde functional group instead of the thiazinane ring.

    4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione derivatives: Various derivatives with different substituents on the thiazinane ring or benzyl group.

Uniqueness

This compound is unique due to the presence of both the 3,4-dimethoxybenzyl group and the thiazinane ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)methyl]-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-17-12-4-3-11(9-13(12)18-2)10-14-5-7-19(15,16)8-6-14/h3-4,9H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAYGVGBEYRRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCS(=O)(=O)CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820283
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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